3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers
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Overview
Description
3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.6757 . This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers involves several steps. One common method includes the hydrogenation of piperidine derivatives, followed by cyclization and amination reactions . Industrial production methods often employ regioselective and mild conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Substituted Piperidines: Piperidine derivatives with various substituents on the ring.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H17ClN2O |
---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
3-amino-1-ethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-2-9-4-3-7(10)6(8)5-9;/h6-7,10H,2-5,8H2,1H3;1H |
InChI Key |
RUXAUCDHVDIWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)N)O.Cl |
Origin of Product |
United States |
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